
Sertralina clorhidrato, cis-(-)-
Descripción general
Descripción
Sertraline hydrochloride, commonly known as Sertraline, is an antidepressant medication that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs) . It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also effective in treating hypotension occurring in disorders like neurocardiogenic syncope and idiopathic orthostatic hypotension which is affected by autonomic dysfunction .
Synthesis Analysis
The synthesis of Sertraline involves asymmetric hydrogenation of imine . The process is complex and involves several steps, including the use of metal-catalyzed reactions .Molecular Structure Analysis
Sertraline has a molecular formula of C17H17Cl2N . Its average mass is 306.230 Da and its monoisotopic mass is 305.073792 Da . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .Chemical Reactions Analysis
Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). It is known to interact with various other substances, but the specific chemical reactions are complex and beyond the scope of this analysis .Physical And Chemical Properties Analysis
Sertraline has a density of 1.3±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.8±0.4 cm3 and a molar volume of 243.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Tratamiento de la depresión y los trastornos de ansiedad
La sertralina clorhidrato es un agente farmacéutico importante para el tratamiento de la depresión, así como para los trastornos relacionados con la dependencia y otros trastornos de ansiedad . Es un inhibidor de la recaptación de serotonina, lo que significa que ayuda a aumentar la cantidad de serotonina, una sustancia natural en el cerebro que ayuda a mantener el equilibrio mental .
Separación de isómeros cis-trans y enantiómeros
La sertralina clorhidrato se ha utilizado en la separación optimizada de isómeros cis-trans y enantiómeros utilizando cromatografía electrocinética micelar modificada con ciclodextrina . Este método se ha aplicado con éxito a la determinación de sertralina en fármacos a granel, tabletas y cápsulas .
Inhibición de la corrosión
Una aplicación interesante de la sertralina clorhidrato, específicamente en su forma estereoisomérica cis-(1S,4S)-SRT, es su uso como inhibidor de la corrosión para el acero dulce en un medio ácido . El fármaco ha mostrado resultados satisfactorios del 93,3% a 50 ppm y 313 K, con técnicas de gravimetría, polarización potenciodinámica y espectroscopia de impedancia electroquímica .
Estudios de química cuántica
La sertralina clorhidrato también se ha utilizado en estudios de química cuántica . La estructura optimizada que admite HOMO y LUMO verificó que el fármaco es un inhibidor eficiente .
Reducción de la rugosidad superficial
Se ha observado que la aplicación de sertralina clorhidrato como inhibidor de la corrosión reduce la rugosidad promedio de la superficie metálica de 221 a 50 nm .
Impacto ambiental
El uso generalizado de la sertralina clorhidrato en el campo médico ha provocado su presencia en los suministros de agua subterránea, debido a la eliminación de productos farmacéuticos caducados <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.
Mecanismo De Acción
Sertraline hydrochloride, cis-(-)-, commonly known as Sertraline, is a popular antidepressant medication. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are similar to drugs such as Citalopram and Fluoxetine . Let’s delve into the details of its mechanism of action.
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
Sertraline acts by inhibiting the reuptake of serotonin . This inhibition leads to an increased level of serotonin in the central nervous system (CNS) . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .
Biochemical Pathways
The primary biochemical pathway affected by Sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of serotonergic signals . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression and other psychiatric conditions .
Pharmacokinetics
Sertraline exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : Sertraline is slowly absorbed, with peak concentrations occurring at 4.5 to 8.4 hours following ingestion .
- Distribution : It is widely distributed in the body with a protein binding of 98% .
- Metabolism : It undergoes extensive first-pass metabolism in the liver, mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .
- Excretion : It is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .
These properties impact the bioavailability of Sertraline, influencing its therapeutic efficacy and potential side effects .
Result of Action
The molecular and cellular effects of Sertraline’s action primarily involve the enhancement of serotonergic neurotransmission. This results in mood elevation, which is beneficial in the treatment of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sertraline. For instance, the dissolution rate of Sertraline HCl can be influenced by the pH and the presence of surfactants in the dissolution medium . Moreover, manufacturing practices and green chemistry initiatives can also impact the environmental footprint of Sertraline production .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sertraline Hydrochloride, cis-(-) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found that Sertraline Hydrochloride, cis-(-) can interact with cyclodextrins in micellar electrokinetic chromatography, which is used for the separation of its cis-trans isomers and enantiomers .
Cellular Effects
Sertraline Hydrochloride, cis-(-) has profound effects on various types of cells and cellular processes. It influences cell function by raising serotonin levels in the nervous system . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Sertraline Hydrochloride, cis-(-) is primarily through the inhibition of serotonin reuptake, leading to increased serotonin levels in the nervous system . This can result in changes in gene expression and various cellular functions.
Propiedades
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-JSUROZADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79645-15-1 | |
| Record name | Sertraline hydrochloride, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





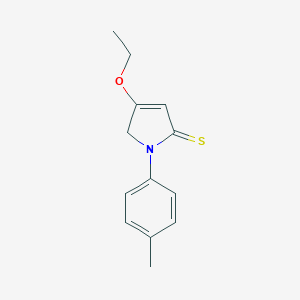


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)
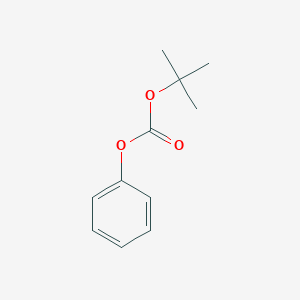
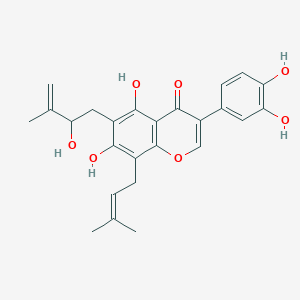
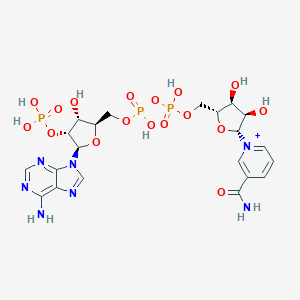
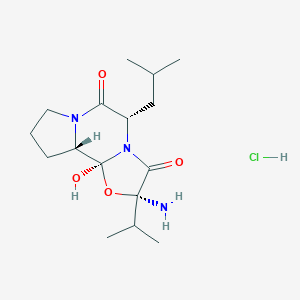



![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)